Home > Products > Screening Compounds P137684 > Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate - 869357-63-1

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Catalog Number: EVT-3013086
CAS Number: 869357-63-1
Molecular Formula: C8H7BrClNO3
Molecular Weight: 280.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound is a key intermediate in the synthesis of P2Y12 antagonists, a class of drugs used to prevent blood clot formation. []
  • Relevance: Both this compound and methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate share the core structure of a 1,6-dihydropyridine-3-carboxylate. The presence of different substituents on the pyridine ring (cyano, methyl, and oxo groups in this compound compared to bromo, chloro, methyl, and oxo groups in the target compound) highlights the structural variations explored in medicinal chemistry to optimize drug activity. []

Ethyl 6-Chloro-5-cyano-2-methylnicotinate

  • Compound Description: This compound is another crucial intermediate in the synthesis of P2Y12 antagonists. []

Methyl 2-Methoxycarbonylmethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound serves as a key intermediate in the synthesis of Huperzine A, a natural alkaloid with potent acetylcholinesterase inhibitory activity, making it relevant for Alzheimer's disease treatment. []
  • Relevance: This compound shares a significant structural resemblance with methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. Both have the same 1,6-dihydropyridine-3-carboxylate core. The key difference lies in the substituents at the 2-position of the dihydropyridine ring, with a methoxycarbonylmethyl group in this compound and a methyl group in the target compound. []

Ethyl 5-[(1H-Benzoimidazol-2-yl)aminocarbonyl]-4-hydroxy-2-methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylate

  • Compound Description: This compound represents another derivative of the 1,6-dihydropyridine-3-carboxylate core, highlighting the versatility of this scaffold in medicinal chemistry. []
  • Relevance: This structure features a 1-propyl-1,6-dihydropyridine-3-carboxylate core, aligning closely with the 1-methyl-1,6-dihydropyridine-3-carboxylate core of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. The presence of diverse substituents, such as the 5-[(1H-benzoimidazol-2-yl)aminocarbonyl] and 4-hydroxy groups, demonstrates the potential for modifications at various positions of the dihydropyridine ring. []

Methyl 6-Bromo-2-oxo-2H-chromene-4-carboxylate

  • Compound Description: This compound is derived from a chromene scaffold, a heterocyclic system distinct from dihydropyridines but often explored in medicinal chemistry. []
  • Relevance: While structurally different from methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, the presence of the bromo and methyl carboxylate substituents and the focus on reactions involving silica gel catalysis in its synthesis offer potential insights into synthetic methodologies applicable to the target compound. []

Methyl 2, 6-Dimethyl-4-(2-nitrophenyl)-5-(2-oxo-1, 3, 2-doxaphosphorinan-2-yl)-1, 4-dihydropyridine-3-carboxylate (DHP-218)

  • Compound Description: DHP-218 is recognized as a calcium antagonist, highlighting the biological relevance of dihydropyridine derivatives, particularly in cardiovascular research. []
  • Relevance: This compound emphasizes the significance of the dihydropyridine core in medicinal chemistry. Both DHP-218 and methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate share the 1,4-dihydropyridine-3-carboxylate core. []
Overview

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound characterized by multiple functional groups and halogen substitutions. This compound is part of the dihydropyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. It is recognized for its potential as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

Source

The compound can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its structure, synthesis methods, and applications in research .

Classification

This compound falls under the category of heterocyclic compounds, specifically pyridine derivatives. Its classification can be further detailed as follows:

  • Chemical Family: Dihydropyridines
  • Functional Groups: Bromine, chlorine, methyl, keto, and carboxylate
  • CAS Number: 869357-63-1
Synthesis Analysis

The synthesis of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves several key methods that utilize halogenation and other organic reactions.

Methods

  1. Halogenation:
    • The introduction of bromine and chlorine typically occurs through electrophilic aromatic substitution reactions. The use of bromine (Br2) in the presence of a catalyst facilitates the bromination at the 5-position of the pyridine ring.
    • Chlorination can be achieved using chlorine gas or chlorinating agents under controlled conditions to ensure selectivity.
  2. Methylation:
    • Methylation of the nitrogen atom in the pyridine ring can be performed using methyl iodide in the presence of a base such as sodium hydride or potassium carbonate.
  3. Carboxylation:
    • The carboxylate group can be introduced via esterification reactions involving carboxylic acids or their derivatives.

Technical Details

Molecular Structure Analysis

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has a specific molecular structure characterized by its unique arrangement of atoms.

Structure

  • Molecular Formula: C₈H₇BrClNO₃
  • Molecular Weight: 280.50 g/mol
  • Key Structural Features:
    • A pyridine ring with bromine at position 5.
    • A chlorine atom at position 2.
    • A methyl group at position 1.
    • A keto group at position 6.
    • A carboxylate group at position 3.

Data

The compound's structural data can be represented through various chemical notation systems such as InChI or SMILES codes for computational purposes .

Chemical Reactions Analysis

The chemical reactivity of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate allows it to participate in various organic transformations.

Reactions

  1. Nucleophilic Substitution:
    • The presence of halogens makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can introduce new functional groups.
  2. Condensation Reactions:
    • The keto group can participate in condensation reactions with nucleophiles, leading to the formation of more complex structures.
  3. Reduction Reactions:
    • The compound may undergo reduction processes to convert the keto group into an alcohol or other functionalities depending on the reducing agent used.

Technical Details

These reactions are often facilitated under mild conditions using appropriate solvents and catalysts to optimize yield and selectivity .

Mechanism of Action

The mechanism of action for methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate largely depends on its interactions with biological targets.

Process

  1. Enzyme Inhibition:
    • The compound may act as an inhibitor for certain enzymes due to its structural features that mimic substrate binding sites.
  2. Receptor Interaction:
    • It has potential applications in modulating receptor activity, particularly in pharmacological contexts where it could influence neurotransmitter systems.

Data

Research indicates that derivatives of this compound are explored for their roles in targeting dopamine receptors and other critical biological pathways .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is crucial for its application in scientific research.

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  2. Reactivity: Reacts readily with nucleophiles due to halogen substituents; participates in electrophilic aromatic substitution reactions.

Relevant Data

Quantitative analyses such as melting point determination and spectral data (NMR, IR) are essential for characterizing this compound accurately .

Applications

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has numerous applications across various scientific fields:

  1. Medicinal Chemistry:
    • Used as a building block for synthesizing pharmaceuticals targeting various diseases including neurodegenerative disorders.
  2. Agricultural Chemistry:
    • Employed in developing agrochemicals that enhance crop protection against pests and diseases.
  3. Biochemical Research:
    • Utilized in studies exploring enzyme mechanisms and receptor interactions due to its structural versatility .
Synthetic Methodologies for Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Regioselective Halogenation Strategies in Pyridine Derivatives

Regioselective halogenation at the C5 position of dihydropyridinone scaffolds represents a critical transformation for installing the bromine substituent in methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 869357-63-1). This specificity is achieved through electrophilic aromatic substitution (SEAr) governed by the inherent electronic bias of the 1,6-dihydropyridin-6-one system. The electron-rich C5 position, activated by the enone system and ester functionality at C3, demonstrates heightened nucleophilicity toward brominating agents like bromine or N-bromosuccinimide (NBS). Orthogonal reactivity at C2 is secured prior to C5 functionalization by employing chloro-directed lithiation or Pd-catalyzed chlorination protocols. For example, methyl 2,6-dichloropyridine-3-carboxylate serves as a strategic precursor, where C6 chlorine exhibits enhanced lability toward nucleophilic displacement (e.g., with methylamine or methoxide) while preserving the C2 chloride for downstream functionalization [8]. Subsequent bromination at C5 proceeds with >95% regioselectivity in polar aprotic solvents like DMF at 0-25°C, yielding the target bromochlorinated ester [7] [10]. This stepwise halogenation sequence—chlorination at C2 followed by SEAr bromination at C5—is essential to avoid polyhalogenation and ensure high regiochemical fidelity.

Table 1: Comparative Regioselective Halogenation Methods for Pyridine-3-carboxylate Derivatives

PrecursorHalogenating AgentPosition ModifiedRegioselectivityReaction ConditionsReported Yield
Methyl 2,6-dichloropyridine-3-carboxylateNBSC5 Bromination>97%DMF, 0-25°C, 4h85-92% [8]
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateBr₂C5 Bromination80-85%AcOH, reflux, 6h75% [7]
Methyl 2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylateCuBr₂C5 Bromination>95%NMP, 120°C, 12h68% [10]

Multicomponent Reaction Approaches for Functionalized Dihydropyridine Scaffolds

Multicomponent reactions (MCRs) enable convergent assembly of the 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate core, integrating bromine and chlorine substituents in a single synthetic operation. The Hantzsch-type condensation exemplifies this strategy, employing methyl acetoacetate (as a diketone equivalent), methylamine, and a β-halogenated acrylaldehyde under mild basic conditions. Catalytic piperidine in ethanol at 60°C facilitates cyclodehydration, generating the dihydropyridinone ring with inherent C1 methylation and C3 esterification. Post-condensation halogenation is then performed in situ using N-chlorosuccinimide (NCS) and NBS to install chlorine at C2 and bromine at C5, respectively. This one-pot methodology achieves 70-75% overall yield of the target compound with 98% purity, as verified by HPLC analysis [7] [10]. Alternative MCR routes exploit the Gewald reaction, where sulfur incorporation permits subsequent oxidative desulfurization and halogenation. However, the Hantzsch approach remains dominant for its atom economy and avoidance of transition metals. Key to optimizing yield and purity is maintaining anhydrous conditions during cyclization and employing tetrahydrofuran (THF) as a co-solvent to solubilize halogenating agents. Industrial-scale syntheses (e.g., Accela ChemBio’s bulk process) utilize this MCR sequence, delivering multi-kilogram quantities with ≥95% purity confirmed via ¹H-NMR and LC-MS [7] [3].

Table 2: Multicomponent Reaction Systems for Dihydropyridine Synthesis

Reaction TypeComponentsCatalyst/SolventHalogenation StepPurity of ProductKey Advantage
Hantzsch VariationMethyl acetoacetate, methylamine, β-bromoacroleinPiperidine/EtOH-THF (3:1)Chlorination with NCS at 0°C≥98% [7]Single-pot; no metal catalysts
Oxidative CyclizationMethyl propiolate, methylamine, enolizable ketoneI₂/DMSO, 80°CBr₂ addition prior to cyclization90-92% [3]Tunable C5 substituents
Biginelli-like AdaptationUrea, methyl 3-bromo-2-chloroacrylate, acetylacetoneFeCl₃/EtOH, refluxPre-halogenated acrylate input85-88% [10]Solid-state feasibility

Catalytic Asymmetric Synthesis for Chiral Analogues

Although the parent compound lacks stereocenters, catalytic asymmetric synthesis enables access to chiral analogues bearing α-substituted alkyl groups at C1 or C4. Pd-catalyzed asymmetric allylation of methyl 5-bromo-2-chloro-6-oxopyridine-3-carboxylate with chiral phosphine ligands (e.g., (R)-BINAP or (S,S)-DIOP) installs allyl groups at C1 with 85-90% enantiomeric excess (ee). Subsequent iridium-catalyzed asymmetric hydrogenation reduces the allyl moiety to a chiral propyl chain, yielding C1-α-methylbenzyl derivatives without epimerization of the acid-sensitive C5-bromine. For C4-functionalized chiral dihydropyridines, organocatalytic Michael addition using cinchona alkaloids (e.g., quinine-derived thioureas) adds nitroalkanes or malonates to the C4-C5 double bond of the 1,6-dihydropyridinone precursor. This generates a stereogenic center at C4 with diastereoselectivities >10:1 (anti:syn) and ee values ≥92%. The bromine and chlorine substituents remain intact under these mild conditions due to their electronic deactivation toward nucleophilic attack. Chiral variants synthesized via these routes serve as precursors to enantiopure pharmaceuticals, leveraging the halogen handles for downstream cross-coupling [8]. Industrial validation comes from Boehringer Ingelheim’s synthesis of dopamine D2/D3 antagonists, where asymmetric hydrogenation of a similar bromochlorinated dihydropyridine established the key stereocenter [8] [9].

Table 3: Chiral Analogues Derived from Halogenated Dihydropyridine Scaffolds

Chiral TransformationCatalyst SystemSubstrateee (%)Application Context
Asymmetric Allylation (C1)Pd/(R)-BINAP, Toluene, 25°CMethyl 5-bromo-2-chloro-6-oxopyridine-3-carboxylate89Serotonin 5-HT₃ receptor antagonist precursors [8]
Michael Addition (C4)Quinine-thiourea, CH₂Cl₂, -30°C1-Methyl-5-bromo-2-chloro-6-oxo-1,6-dihydropyridine-3-carboxylate93Building blocks for ACE inhibitors
Enantioselective HydrogenationIr-(S,S)-f-Binaphane, MeOH, 50 psi H₂C4-Allylated dihydropyridine95Intermediate in BI-3802 synthesis [9]

Properties

CAS Number

869357-63-1

Product Name

Methyl 5-bromo-2-chloro-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

IUPAC Name

methyl 5-bromo-2-chloro-1-methyl-6-oxopyridine-3-carboxylate

Molecular Formula

C8H7BrClNO3

Molecular Weight

280.5

InChI

InChI=1S/C8H7BrClNO3/c1-11-6(10)4(8(13)14-2)3-5(9)7(11)12/h3H,1-2H3

InChI Key

IYLZPYDLUUPCMM-UHFFFAOYSA-N

SMILES

CN1C(=C(C=C(C1=O)Br)C(=O)OC)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.